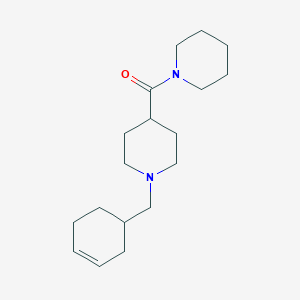
1-(3-cyclohexen-1-ylmethyl)-4-(1-piperidinylcarbonyl)piperidine
Vue d'ensemble
Description
1-(3-cyclohexen-1-ylmethyl)-4-(1-piperidinylcarbonyl)piperidine, also known as CPP, is a compound that has been widely studied for its potential use in scientific research. CPP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been well-characterized. In
Mécanisme D'action
1-(3-cyclohexen-1-ylmethyl)-4-(1-piperidinylcarbonyl)piperidine acts as a competitive antagonist of the NMDA receptor, binding to the receptor and blocking the binding of glutamate, the endogenous ligand for the receptor. This results in a decrease in the activity of the receptor and a reduction in synaptic plasticity. This compound has also been shown to have some activity at other receptors, including the sigma-1 receptor and the dopamine transporter.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including a reduction in synaptic plasticity, a decrease in pain sensitivity, and an improvement in cognitive function. This compound has also been shown to have some neuroprotective effects, protecting neurons from damage caused by excitotoxicity and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(3-cyclohexen-1-ylmethyl)-4-(1-piperidinylcarbonyl)piperidine in lab experiments is its potency and selectivity as an NMDA receptor antagonist. This allows researchers to study the role of the NMDA receptor in a variety of physiological and pathological processes. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are many potential future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-(1-piperidinylcarbonyl)piperidine. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another area of interest is the use of this compound in studies of neurodegenerative diseases such as Alzheimer's disease, where it may have potential as a neuroprotective agent. Additionally, this compound may have potential as a therapeutic agent for pain and addiction, although further research is needed in these areas.
Applications De Recherche Scientifique
1-(3-cyclohexen-1-ylmethyl)-4-(1-piperidinylcarbonyl)piperidine has been used in a variety of scientific research applications, including studies of the central nervous system. This compound has been shown to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory. This compound has also been used in studies of pain and addiction, as well as in studies of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c21-18(20-11-5-2-6-12-20)17-9-13-19(14-10-17)15-16-7-3-1-4-8-16/h1,3,16-17H,2,4-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOWEMCSPIGOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)CC3CCC=CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




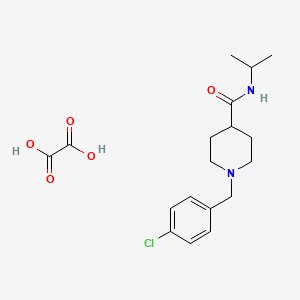
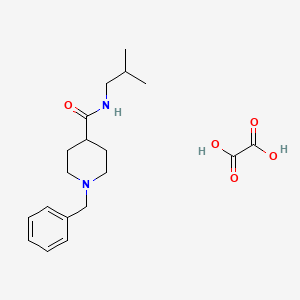
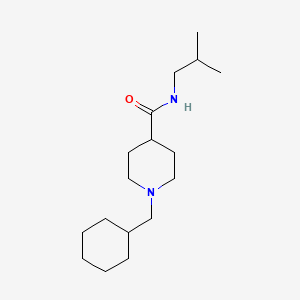
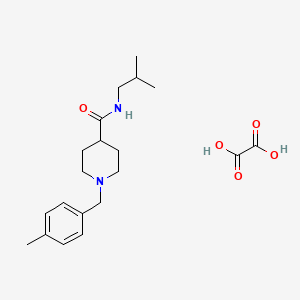
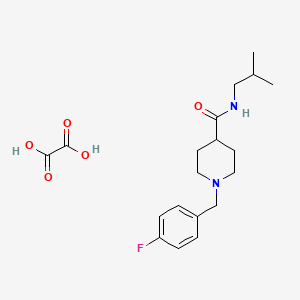
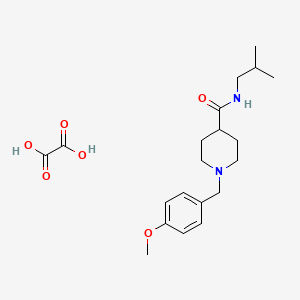
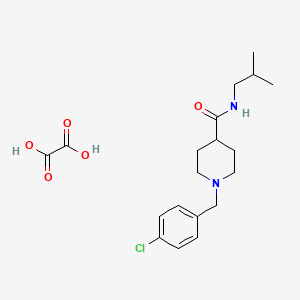
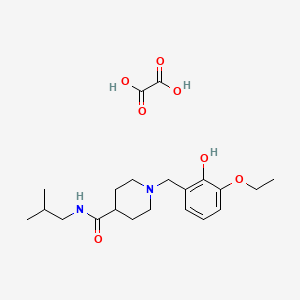
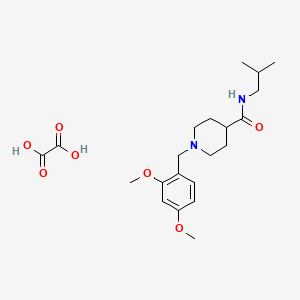
![1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate](/img/structure/B3949998.png)
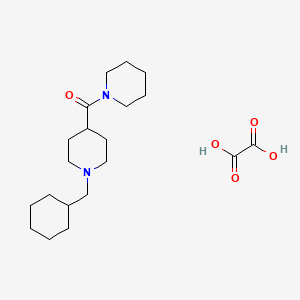
![1-[(3-methyl-2-thienyl)methyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950018.png)
